molecular formula C6H12BF3KNO B14019489 Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate

Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate

Katalognummer: B14019489
Molekulargewicht: 221.07 g/mol
InChI-Schlüssel: ASRQRTFPSKNTBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate typically involves the reaction of potassium trifluoroborate with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in industrial processes .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This makes it more versatile in certain chemical reactions compared to its analogs .

Eigenschaften

Molekularformel

C6H12BF3KNO

Molekulargewicht

221.07 g/mol

IUPAC-Name

potassium;trifluoro-[(4-hydroxypiperidin-1-yl)methyl]boranuide

InChI

InChI=1S/C6H12BF3NO.K/c8-7(9,10)5-11-3-1-6(12)2-4-11;/h6,12H,1-5H2;/q-1;+1

InChI-Schlüssel

ASRQRTFPSKNTBR-UHFFFAOYSA-N

Kanonische SMILES

[B-](CN1CCC(CC1)O)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.